5-(3-Nitrophenoxy)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-(3-nitrophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H9N3O3/c12-11-5-4-10(7-13-11)17-9-3-1-2-8(6-9)14(15)16/h1-7H,(H2,12,13) |
InChI Key |
ZMUXHTPRRZXVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| 5-(3-Nitrophenoxy)pyridin-2-amine* | ~245.2 | ~2.5 | Low (hydrophobic) |
| N-(5-Nitro-2-hydroxybenzylidene)pyridin-2-amine | 257.2 | 1.8 | Moderate (polar) |
| Pexidartinib Hydrochloride | 506.3 | 3.9 | Low (lipophilic) |
*Predicted values based on structural analogs.
Research Findings and Implications
- Phenoxy vs. Benzyl: Phenoxy groups (as in 5-(3-phenylmethoxyphenyl)pyridin-2-amine ) increase steric bulk compared to nitro-phenoxy, which may reduce metabolic clearance but limit target accessibility.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) represents a classical route for introducing phenoxy groups to electron-deficient aromatic rings. For 5-(3-Nitrophenoxy)pyridin-2-amine, this method involves reacting 5-halo-2-aminopyridine (e.g., 5-chloro-2-aminopyridine) with 3-nitrophenol under basic conditions. The electron-withdrawing nitro group on the phenol enhances its nucleophilicity, while the pyridine’s 2-amine group activates the ring at position 5 for substitution .
Mechanistic Insights :
The reaction proceeds via a two-step mechanism. Deprotonation of 3-nitrophenol by a base (e.g., K₂CO₃ or NaOH) generates a phenoxide ion, which attacks the electrophilic carbon at position 5 of the pyridine ring. The leaving group (e.g., Cl⁻) is subsequently eliminated, forming the desired aryl ether .
Optimization Strategies :
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates .
-
Temperature : Elevated temperatures (80–120°C) are typically required to overcome the activation energy barrier of SNAr .
-
Base Strength : Strong bases (e.g., NaOH) improve phenoxide formation but may risk side reactions with sensitive functional groups .
Example Protocol :
A mixture of 5-chloro-2-aminopyridine (1.0 eq), 3-nitrophenol (1.2 eq), and K₂CO₃ (2.0 eq) in DMF is heated at 100°C for 24 hours. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization to yield this compound with ~75% purity .
Ullmann Coupling for Aryl Ether Formation
Ullmann coupling, catalyzed by copper, offers a robust method for constructing aryl ether bonds under milder conditions compared to SNAr. This approach is particularly advantageous for substrates with steric hindrance or sensitive functional groups .
Reaction Conditions :
-
Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
-
Base : Cs₂CO₃ or K₃PO₄ to deprotonate the phenol.
Microwave-Assisted Enhancement :
The EP3333162A1 patent demonstrates that microwave irradiation significantly accelerates Ullmann couplings, reducing reaction times from hours to minutes . For instance, a mixture of 5-bromo-2-aminopyridine and 3-nitrophenol under microwave conditions (150°C, 300 W) achieves 85% yield within 30 minutes, compared to 60% yield after 12 hours under conventional heating .
Advantages :
-
Improved regioselectivity due to controlled heating.
-
Reduced side reactions (e.g., hydrolysis of the amine group) .
Nitration and Protection/Deprotection Techniques
Introducing the nitro group post-etherification ensures regioselectivity but requires protection of the pyridine’s amine group. The US4952697A patent highlights the use of urea as a protecting agent during nitration .
Stepwise Synthesis :
-
Protection : 2-Amino-5-phenoxypyridine is treated with urea to form N,N'-di-(pyridyl)urea.
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively introduce the nitro group at the phenol’s meta position.
-
Deprotection : Acidic hydrolysis removes the urea group, yielding this compound .
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| SNAr | 60–75% | 12–24 hours | Moderate | High solvent use |
| Ullmann Coupling | 70–85% | 0.5–4 hours | High | Moderate |
| MCR | ~70% | 2–6 hours | Low | Low (solvent-free) |
| Nitration/Deprotection | 50–65% | 24–48 hours | Low | High waste generation |
Key Findings :
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-Nitrophenoxy)pyridin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-nitrophenol derivatives and halogenated pyridin-2-amine precursors. For example:
- Step 1 : React 2-amino-5-halopyridine (e.g., chloro or bromo derivative) with 3-nitrophenol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C .
- Step 2 : Purify via column chromatography and confirm purity using LCMS (e.g., ESI-MS: expected [M+H]+ ~ 260).
- Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time .
- Monitor intermediates by TLC or HPLC to avoid over-reaction.
Q. How should researchers characterize this compound, and what spectral data are critical?
Key characterization methods include:
-
1H NMR : Look for aromatic proton signals in DMSO-d₆ or CDCl₃. For example:
Proton Position Chemical Shift (δ, ppm) Multiplicity Pyridine C-H 6.5–8.5 Doublet/DD Nitrophenoxy OCH ~5.0–5.5 Singlet -
LCMS : Confirm molecular ion ([M+H]+) and fragmentation pattern.
-
IR Spectroscopy : Validate nitro group (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.
Q. What stability considerations are critical for handling this compound?
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Decomposition Risks : Nitro groups may undergo partial reduction under prolonged light exposure. Monitor via periodic LCMS checks .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in further functionalization?
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., nitro group for reduction, amine for acylation).
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is a kinase inhibitor analog .
- Example Workflow :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate Fukui indices to predict nucleophilic/electrophilic regions .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Case Study : Discrepancies in nitro-group reduction efficiency (e.g., catalytic hydrogenation vs. Zn/HCl).
- Mitigation Strategy : Pre-activate catalysts (e.g., Pd/C) to improve reproducibility .
Q. What catalytic systems enhance the efficiency of synthesizing this compound analogs?
Q. How can researchers design experiments to probe the biological activity of this compound?
Methodological Tables
Q. Table 1: Comparative Synthetic Routes for Pyridine Derivatives
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| SNAr (Conventional) | K₂CO₃ | DMF | 65–75 | |
| Microwave-Assisted SNAr | Cs₂CO₃ | DMSO | 85–90 | |
| Catalytic (Fe₂O₃@SiO₂) | Nanoparticles | EtOH | 92 |
Q. Table 2: Troubleshooting NMR Data Contradictions
| Issue | Probable Cause | Solution |
|---|---|---|
| Split aromatic signals | Rotamers in solution | Heat sample to 60°C |
| Missing amine protons | Exchange with DMSO-d₆ | Use CDCl₃ for analysis |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
